molecular formula C11H8N4OS2 B2391622 N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238868-77-3

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2391622
CAS RN: 1238868-77-3
M. Wt: 276.33
InChI Key: NBPXQFBVCLEVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic approach involves condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions . This gives selectively 1-substituted-3-(thiazol-5-yl)-5-(thiophen-2-yl)pyrazolines in high yields .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by physicochemical properties . IR spectrum of intermediate showed the characteristic IR band at 817 cm −1 and 666 cm −1 which indicated the presence of N–H str. of NH 2 and C–Br str. of C 6 H 5 Br, respectively .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The solvent-free reaction of aryl amines with ethyl cyanoacetate constitutes one of the most widely and harshest used methods for the preparation of cyanoacetanilides .


Physical And Chemical Properties Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions .

Scientific Research Applications

1. Antimicrobial Activity

  • Synthesis for Antibacterial and Antifungal Properties : A study demonstrated the synthesis of related compounds showing potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

2. Anticancer Applications

  • Potential as Anti-Tumor Agents : Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

3. Enzyme Inhibition

  • Inhibitory Activities Against Various Enzymes : A study reported the design and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with significant interactions at the enzyme active sites (Cetin et al., 2021).

4. Antidepressant Potential

  • Novel Class of Antidepressants : Molecular docking studies of certain derivatives indicated their binding affinity towards monoamine oxidase isoforms, suggesting a potential role in treating depression (Mathew et al., 2016).

5. Antioxidant, Anti-inflammatory, and Analgesic Activities

  • Synthesis for Analgesic and Anti-Inflammatory Activities : Compounds synthesized using a similar molecular structure exhibited both analgesic and anti-inflammatory activities in various assays (Abdel-Wahab et al., 2012).

Mechanism of Action

Novel series of N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides were discovered as potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors . They have high binding affinity and inhibitory activity of Th17 cell differentiation .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c16-10(13-11-12-3-5-18-11)8-6-7(14-15-8)9-2-1-4-17-9/h1-6H,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXQFBVCLEVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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